![molecular formula C17H23ClN6 B5692142 6-(1-azepanylmethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5692142.png)
6-(1-azepanylmethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives typically involves the condensation of appropriate precursors under controlled conditions. For instance, a related compound was synthesized using a specific synthetic procedure and characterized by spectral analysis (Kushwaha & Sharma, 2022). Another approach involved the reaction of N,N,N',N'-tetraethyl-6-hydrazino-1,3,5-triazine-2,4-diamine with a suitable phenyl compound in ethanol at room temperature, showcasing the versatility in synthetic methods for triazine derivatives (Pan & Jian, 2009).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by intramolecular and intermolecular interactions that stabilize the crystal structure. For example, one study described the stabilization of the molecular conformation by intramolecular C—H⋯N hydrogen-bonding interactions and intermolecular N—H⋯O hydrogen bonds, alongside C—H⋯π and π–π interactions (Pan & Jian, 2009).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions that result in the formation of new compounds with potential biological activities. For instance, the interaction of certain intermediates with hydrazonyl halides can furnish triazine derivatives with significant antimicrobial activities (Badrey & Gomha, 2012). Additionally, the reactivity of triazine derivatives with different reagents, such as phenacyl bromide and activated unsaturated compounds, has been explored for the synthesis of novel compounds with potential antitumor activity (Badrey & Gomha, 2012).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, electrochemical behavior, and thermal stability, have been a subject of study. For example, a series of solution-processable polyimides containing triazine rings were synthesized, revealing excellent solubility in polar aprotic solvents and superior thermal stability (Li et al., 2017). These properties are crucial for their application in materials science and engineering.
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as reactivity and functionality, enable their use in a wide range of chemical transformations. The synthesis of 6-alkylthio-1,3,5-triazine-2,4-diamines from N-alkylpyridinium salts and NH4SCN via an iodine-mediated method is an example of the chemical versatility of triazine derivatives (Liu et al., 2023). Such reactions expand the scope of triazine derivatives in organic synthesis and potential applications in various fields.
properties
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6/c1-12-13(18)7-6-8-14(12)20-17-22-15(21-16(19)23-17)11-24-9-4-2-3-5-10-24/h6-8H,2-5,9-11H2,1H3,(H3,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFPDJJGKQQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azepan-1-ylmethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
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